3-Methoxy-2-(methoxymethyl)acrylonitrile

Beschreibung

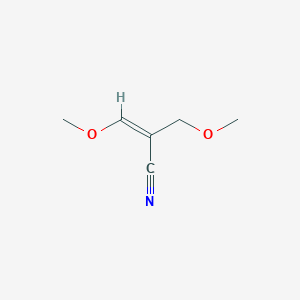

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-2-(methoxymethyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-8-4-6(3-7)5-9-2/h4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFRWRSOUHEOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=COC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701255401 | |

| Record name | 3-Methoxy-2-(methoxymethyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608-82-8 | |

| Record name | 3-Methoxy-2-(methoxymethyl)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(methoxymethyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 2 Methoxymethyl Acrylonitrile and Its Analogues

Direct Synthesis Routes to 3-Methoxy-2-(methoxymethyl)acrylonitrile

Direct synthesis strategies aim to construct the target molecule from simpler, non-acrylonitrile precursors, introducing the characteristic methoxy (B1213986) and methoxymethyl groups in a controlled manner.

Direct Addition Reactions and Subsequent Transformations for this compound Formation

Addition reactions, such as the Knoevenagel condensation, represent a fundamental approach to forming the substituted acrylonitrile (B1666552) backbone. This type of reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a substituted acetonitrile (B52724). For instance, the synthesis of various acrylonitrile derivatives has been achieved through the base-catalyzed reaction of aldehydes with acetonitriles. researchgate.net In a related process, 2-[hydroxy(2-methoxyphenyl)methyl]acrylonitrile was synthesized by reacting 2-methoxybenzaldehyde (B41997) with acrylonitrile using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in a Baylis-Hillman type reaction. nih.gov

A plausible, though not explicitly documented, strategy for this compound could involve a Knoevenagel-type condensation between methoxyacetaldehyde (B81698) and methoxyacetonitrile, followed by dehydration. The challenge in such a direct route lies in controlling the reactivity and preventing self-condensation of the starting materials.

Catalytic Approaches in the Synthesis of this compound Precursors

The synthesis of crucial precursors is often achieved through catalytic methods. A key precursor for many substituted acrylonitriles is 3-methoxypropionitrile, which is synthesized via the Michael addition of methanol (B129727) to acrylonitrile. google.comgoogle.com This reaction can be catalyzed by various bases, including metal alkoxides like sodium methoxide (B1231860) or quaternary ammonium (B1175870) hydroxides. google.comgoogle.com

Another significant catalytic approach involves the formylation of nitrile precursors. A patented method describes the synthesis of 3-alkoxy-acrylonitriles by reacting an aliphatic nitrile with carbon monoxide and a metal alcoholate at elevated pressure and temperature, followed by alkylation. google.com Similarly, a process for synthesizing related (E)-methyl 3-methoxy-2-aryl acrylates employs a formylation step using trimethyl orthoformate in the presence of a Lewis acid catalyst like titanium tetrachloride. google.com This intermediate is then methylated. This formylation-methylation sequence on a suitable nitrile precursor represents a viable, though complex, catalytic route to the core structure of this compound.

Table 1: Catalytic Synthesis of Acrylonitrile Precursors

| Precursor | Starting Materials | Catalyst | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methoxypropionitrile | Acrylonitrile, Methanol | Sodium Methoxide | Not specified | Not specified | google.com |

| 3-Methoxypropionitrile | Acrylonitrile, Methanol | Barium (II) hydroxide (B78521) | 25°C, 7h | 98% | lookchem.com |

Methylation Strategies for the Introduction of Methoxy Groups in Acrylonitrile Derivatives

The introduction of the methoxy group is a critical step in the synthesis of the target compound and its analogs. One documented method involves the O-methylation of a β-keto nitrile precursor. In the synthesis of 3-methoxy-3-(trifluoromethyl)acrylonitrile, the precursor trifluoroacetoacetonitrile is treated with diazomethane (B1218177) in diethyl ether. prepchem.com The diazomethane acts as the methylating agent, converting the enol form of the keto-nitrile into the corresponding methyl ether (a methoxy group). prepchem.com

Another powerful methylation technique uses dimethyl sulfate (B86663) (DMS) with a base. In the synthesis of (E)-methyl 3-methoxy-2-aryl acrylates, an intermediate α-formyl ester is methylated using DMS in the presence of sodium hydroxide and a phase-transfer catalyst, benzyltriethylammonium chloride. google.com This method is highly effective for converting hydroxyl groups (in enol form) to methoxy groups and could be adapted for the final step in the synthesis of this compound from a corresponding α-formyl-2-(methoxymethyl)acetonitrile precursor.

Table 2: Methylation Methods for Acrylonitrile Derivatives and Analogs

| Product | Precursor | Methylating Agent | Catalyst/Base | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methoxy-3-(trifluoromethyl)acrylonitrile | Trifluoroacetoacetonitrile | Diazomethane | None (ice cooling) | 35.1% | prepchem.com |

Synthesis from Acrylonitrile Derivatives and Related Compounds

These strategies involve modifying an existing acrylonitrile or a related nitrile compound to build the desired functionality.

Nucleophilic Substitution Strategies on Acrylonitrile Backbones

A versatile method for synthesizing substituted acrylonitriles involves a tandem nucleophilic substitution-isomerization sequence. nsf.gov This approach has been demonstrated for the synthesis of (Z)-2,3-disubstituted acrylonitriles. The process starts with α-cyanohydrin methanesulfonates, which are excellent electrophiles. These compounds react with nucleophiles, such as alkenylboronic acids, in a mild base-promoted SN2 reaction. nsf.gov The initial product then undergoes a base-promoted isomerization to yield the thermodynamically stable substituted acrylonitrile. nsf.gov

Applying this logic to the synthesis of this compound would require a starting material like 2-hydroxy-3-methoxypropionitrile. This could be converted to its methanesulfonate, followed by a nucleophilic substitution with a methoxymethyl nucleophile (e.g., a methoxymethyl Grignard or organocuprate reagent). Subsequent isomerization would lead to the target molecule. This methodology offers good functional group tolerance and proceeds under mild, transition-metal-free conditions. nsf.gov

Electrophilic Addition Approaches for Functionalization of Acrylonitrile Systems

While the electron-withdrawing nature of the nitrile group deactivates the double bond of acrylonitrile towards typical electrophilic addition, functionalization can be achieved by generating a nucleophilic center on the acrylonitrile backbone. This is often done by deprotonation at the α-carbon.

The formylation of nitriles, as mentioned previously, can be viewed as an electrophilic attack on the α-carbanion (enolate) of the nitrile. A patented process describes the reaction of aliphatic nitriles with carbon monoxide and alcoholates to form an α-formyl intermediate, which is an enolate salt. google.com This intermediate is then trapped by an electrophile (an alkyl halide) to yield a 3-alkoxy-acrylonitrile. google.com This strategy effectively functionalizes the acrylonitrile system through an initial electrophilic addition to the derived enolate, demonstrating a powerful method for building complexity on the acrylonitrile scaffold.

Condensation Reactions in the Preparation of Related Acrylonitrile Scaffolds

The preparation of substituted acrylonitrile scaffolds frequently employs condensation reactions, a versatile class of reactions for carbon-carbon bond formation. A notable example is the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group. This reaction is widely used for the synthesis of α,β-unsaturated nitriles. In this context, an aldehyde or ketone reacts with a compound containing a methylene group activated by two electron-withdrawing groups, such as a cyano group and an ester or another cyano group, in the presence of a basic catalyst. The product is an α,β-unsaturated dinitrile or a cyanoacrylate, which are important precursors for various functionalized molecules. The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl carbon, followed by a dehydration step.

A specific patented method for the synthesis of α-methoxy methyl-β-methoxy acrylonitrile, which is synonymous with this compound, highlights a key condensation step. semanticscholar.org The process begins with the reaction of acrylonitrile with N,N-dimethylformamide. This is followed by an addition, amidation, and deamination sequence to produce the sodium salt of α-methoxymethyl-β-hydroxy acrylonitrile. semanticscholar.org This intermediate is then methylated to yield the final product. semanticscholar.org This "one-pot" reaction sequence demonstrates an efficient pathway to the target molecule, achieving a high yield. semanticscholar.org

Furthermore, the synthesis of analogues such as 3-methoxy-2-aryl methyl acrylate (B77674) compounds has been achieved through a formylation reaction of phenyl methyl acetate (B1210297) derivatives in the presence of a Lewis acid, followed by methylation. Although not a direct synthesis of an acrylonitrile, this method illustrates a condensation approach to a structurally similar scaffold.

The versatility of condensation reactions is further highlighted by the synthesis of various heterocyclic compounds where substituted acrylonitriles act as key intermediates. For instance, the reaction of α,β-unsaturated nitriles with carbonyl compounds can lead to the formation of carbo- and heterocyclic systems through a Michael addition followed by cyclization. rsc.org

| Reaction Type | Reactants | Key Features | Product Type |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound (e.g., malononitrile) | Base-catalyzed, formation of C=C bond | α,β-Unsaturated dinitriles/cyanoacrylates |

| Patented Synthesis | Acrylonitrile + N,N-dimethylformamide | "One-pot" reaction, high yield | Sodium salt of α-methoxymethyl-β-hydroxy acrylonitrile |

| Analogue Synthesis | Phenyl methyl acetate derivative + Formylating agent | Lewis acid catalysis | 3-Methoxy-2-aryl methyl acrylate |

Mechanistic Insights into this compound Synthesis

Understanding the reaction mechanisms underlying the synthesis of this compound provides valuable insights into optimizing reaction conditions and exploring the synthesis of novel analogues.

Studies on the Formation of α-Methoxymethyl-β-hydroxyacrylonitrile Intermediates

The formation of an α-methoxymethyl-β-hydroxyacrylonitrile intermediate is a critical step in the synthesis of this compound. A patented process details the formation of the sodium salt of this intermediate. semanticscholar.org The reaction involves the initial condensation of acrylonitrile with N,N-dimethylformamide. This is followed by a series of transformations including addition, amidation, and deamination, which ultimately lead to the formation of the sodium salt of α-methoxymethyl-β-hydroxy acrylonitrile. semanticscholar.org

Chemical Transformations and Reaction Mechanisms of 3 Methoxy 2 Methoxymethyl Acrylonitrile

Cycloaddition Reactions Involving 3-Methoxy-2-(methoxymethyl)acrylonitrile

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The electron-withdrawing nature of the nitrile group in this compound polarizes the carbon-carbon double bond, rendering it an effective partner in several types of cycloadditions.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a component known as a dipolarophile, which contains a double or triple bond, to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org Electron-deficient alkenes, such as those in the acrylonitrile (B1666552) family, are excellent dipolarophiles. The reaction is a concerted, pericyclic process involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile. organic-chemistry.org

Given its structure, this compound is expected to act as a competent dipolarophile. The electron-withdrawing cyano group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole. This interaction is central to the frontier molecular orbital theory's explanation of reactivity in these cycloadditions. nih.gov

Common 1,3-dipoles that could potentially react with this compound include:

Azides: Reaction with organic azides would be expected to yield substituted triazoline rings, which may subsequently aromatize to triazoles.

Nitrones: Cycloaddition with nitrones would produce isoxazolidine derivatives.

Nitrile Oxides: This reaction would lead to the formation of isoxazole rings. uchicago.edu

Azomethine Ylides: The reaction with azomethine ylides, often generated in situ, provides a direct route to highly functionalized pyrrolidine rings. nih.gov

The regioselectivity of such reactions would be governed by both steric and electronic factors, namely the substituents on both the 1,3-dipole and the dipolarophile. nih.gov For instance, in the reaction of an azomethine ylide with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles, a related class of compounds, exclusive regioselectivity was observed. nih.gov

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. Acrylonitrile itself is a classic dienophile, readily reacting with dienes like 1,3-butadiene and cyclopentadiene. nih.gov The reactivity of acrylonitrile in these reactions can be enhanced by Lewis acid catalysts, which coordinate to the nitrile nitrogen, further lowering the LUMO energy of the dienophile and accelerating the reaction. researchgate.net

This compound possesses the key functional group of a dienophile. Its potential to participate in Diels-Alder reactions is therefore high. The substituents on the double bond—methoxy (B1213986), methoxymethyl, and cyano groups—would be expected to influence the stereoselectivity (endo/exo selectivity) and regioselectivity of the cycloaddition. For example, computational studies on the reaction of acrylonitrile with 2,3-dimethyl-1,3-butadiene show that the concerted cycloaddition is energetically favored. nih.gov While experimental data for this compound is not available, it is reasonable to predict similar reactivity, likely yielding highly substituted cyclohexene derivatives. The reaction is sensitive to the structure of the diene; for instance, some cyclic dienes react much more slowly or not at all with similar dienophiles. beilstein-journals.org

Polymerization Studies of this compound

The vinyl group in this compound makes it a monomer suitable for polymerization and copolymerization. The properties of the resulting polymer would be influenced by the methoxy and methoxymethyl side groups.

Copolymerization is a process in which two or more different monomers are polymerized together to form a copolymer. The composition and structure of the resulting polymer depend on the relative reactivities of the monomers, which are quantified by monomer reactivity ratios (r₁ and r₂). These ratios are the rate constant for a propagating chain ending in one monomer adding another unit of the same monomer, divided by the rate constant for it adding a unit of the other monomer. nii.ac.jp

While specific reactivity ratios for this compound have not been reported, data for the parent monomer, acrylonitrile, are widely available and provide a basis for predicting its potential behavior. The product of the reactivity ratios (r₁r₂) indicates the type of copolymer formed:

r₁r₂ ≈ 1: Ideal or random copolymerization.

r₁r₂ > 1: Tendency towards block copolymerization.

r₁r₂ < 1: Tendency towards alternating copolymerization.

Acrylonitrile has been successfully copolymerized with a variety of vinyl monomers, including styrene (B11656), methyl methacrylate, and vinyl acetate (B1210297). chegg.com The reactivity ratios for these pairs often indicate a tendency toward alternating or random copolymerization. It is expected that this compound could be copolymerized with these and other vinyl monomers via free-radical polymerization to produce functional polymers with unique properties imparted by its specific side chains.

Table 1: Typical Monomer Reactivity Ratios for Acrylonitrile (M₁) with Various Vinyl Monomers (M₂) at 60°C (Note: This data is for the parent compound Acrylonitrile and is provided for illustrative purposes.)

| Monomer 2 (M₂) | r₁ (Acrylonitrile) | r₂ | r₁ * r₂ | Copolymer Type Tendency |

| Styrene | 0.04 | 0.40 | 0.016 | Alternating |

| Methyl methacrylate | 0.15 | 1.22 | 0.183 | Random/Alternating |

| Vinyl acetate | 4.2 | 0.05 | 0.21 | Random/Alternating |

| 1,3-Butadiene | 0.02 | 0.3 | 0.006 | Alternating |

| Vinyl chloride | 2.7 | 0.04 | 0.108 | Random/Alternating |

Data sourced from publicly available polymerization data. chegg.com

Controlled or "living" polymerization techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. Several controlled radical polymerization (CRP) methods have been successfully applied to acrylonitrile and its derivatives.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that has been used to polymerize acrylonitrile, yielding well-defined polymers. cmu.edu The process typically uses a copper catalyst complexed with a ligand to reversibly activate and deactivate the propagating polymer chains. This technique could likely be adapted for this compound, enabling the synthesis of block copolymers where one block consists of this monomer. For example, polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) has been synthesized using ATRP. mdpi.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that has been shown to be effective for the controlled polymerization of acrylonitrile. researchgate.net It utilizes a chain transfer agent, such as a dithiobenzoate, to mediate the polymerization. This method allows for the preparation of polyacrylonitrile (B21495) with controlled molecular weight and narrow distribution. It is highly probable that RAFT could be applied to this compound to create novel homopolymers and block copolymers with well-defined structures.

The application of these controlled polymerization techniques to derivatives of this compound would open pathways to advanced materials with tailored thermal, mechanical, and chemical properties.

Advanced Applications in Organic Synthesis and Materials Science

3-Methoxy-2-(methoxymethyl)acrylonitrile as a Key Synthetic Intermediate

The specific arrangement of functional groups in this compound endows it with significant versatility as a precursor in the synthesis of more complex chemical structures. The electron-withdrawing nitrile group and the adjacent double bond create a reactive site suitable for a variety of chemical transformations.

Precursor for Complex Organic Molecules

The structure of this compound makes it an ideal starting material for constructing complex heterocyclic compounds. Research on structurally similar molecules, such as 2-(1-ethoxy-1-methoxymethyl) acrylonitrile (B1666552), has demonstrated their utility in synthesizing pyrazole (B372694) derivatives through reactions with arylhydrazines. jst.go.jp Pyrazoles are a significant class of five-membered heterocyclic compounds that form the core of many functional molecules. researchgate.net The reaction typically proceeds via a condensation mechanism, where the acrylonitrile derivative provides the carbon backbone for the resulting heterocyclic ring. This established reactivity suggests that this compound can be similarly employed to create a diverse range of substituted pyrazoles and other complex N-heterocycles, which are of high interest in medicinal chemistry and materials science. researchgate.netresearchgate.net

Building Block in the Synthesis of Pharmaceuticals and Agrochemicals

The β-methoxyacrylate structural motif, which is a core feature of this compound, is a well-known pharmacophore in the agrochemical industry. lew.ro Specifically, this unit is essential for the biological activity of strobilurin fungicides, a highly successful class of agricultural chemicals prized for their broad-spectrum activity. lew.rogoogle.com Patents and synthetic literature describe how molecules containing the (E)-β-methoxyacrylate unit are key intermediates in the production of these fungicides. lew.rogoogle.comgoogle.com The synthesis often involves reacting a precursor containing this moiety with other chemical fragments to assemble the final, complex agrochemical product. Therefore, this compound represents a valuable building block for developing new strobilurin analogues.

In the pharmaceutical realm, the potential to synthesize pyrazole derivatives from this compound is significant. jst.go.jp Fused pyrazole derivatives are integral to a number of marketed drugs and are known to possess anticancer, antimicrobial, and antiviral properties. researchgate.netmdpi.com

Intermediate in the Production of Specific Bioactive Substances

Beyond established applications, this compound serves as an intermediate for substances with specific biological activities. The synthesis of pyrazole derivatives is a prime example. jst.go.jpresearchgate.netresearchgate.net This class of compounds is widely investigated for a range of therapeutic applications due to their diverse pharmacological profiles, including anti-inflammatory and analgesic effects. researchgate.net The ability to use this compound to construct the pyrazole core allows for the systematic modification of the final molecule, enabling researchers to fine-tune its biological activity. For instance, studies on various substituted 2,3-diphenyl acrylonitrile derivatives have shown potent and selective anticancer activity. researchgate.net Similarly, other complex acrylonitriles have been investigated for their antimicrobial effects. lew.ro This highlights the role of acrylonitrile-based intermediates in generating novel compounds for drug discovery and development. nih.gov

Contributions to Polymer Chemistry and Advanced Materials

In the field of materials science, the incorporation of functional monomers like this compound into polymer chains is a key strategy for developing advanced materials with tailored properties.

Development of Specialty Polymers with Enhanced Properties

This compound can be utilized as a comonomer in polymerization reactions to produce specialty polymers. lew.ro In polymer chemistry, the properties of a final polymer are heavily influenced by the monomers used. Polyacrylonitrile (B21495) (PAN), for example, is a commercially important polymer, but its strong intermolecular dipole-dipole interactions make it difficult to process. nih.gov Copolymerization of acrylonitrile with other monomers, such as methyl acrylate (B77674), is a standard industrial practice to disrupt this regularity, increase chain flexibility, and improve properties like solubility and melt processability. mdpi.comresearchgate.net

The inclusion of this compound in a polymer chain would introduce two flexible ether linkages for each monomer unit. This could function as a form of "internal plasticization," potentially lowering the polymer's glass transition temperature and improving its processability for applications in creating fibers or films. nih.gov

Applications in Carbon Fiber Precursor Production

The production of high-performance carbon fibers relies almost exclusively on polyacrylonitrile (PAN)-based precursor fibers. researchgate.netenergy.govieabioenergy.com The chemical composition of the PAN precursor is critical, and industrial production invariably uses copolymers rather than pure PAN homopolymer to optimize the manufacturing process and the final properties of the carbon fiber. mdpi.com

The conversion of the precursor fiber into carbon fiber involves a crucial thermal stabilization step, where the linear PAN chains are heated in air to form a cyclized, non-fusible ladder polymer structure. kpi.uaresearchgate.net Comonomers are added to the precursor to manage this highly exothermic process. Acidic comonomers like itaconic acid can initiate cyclization at lower temperatures, while plasticizing comonomers like methyl acrylate improve the flexibility and drawing characteristics of the precursor fiber. kpi.uamdpi.comrsc.org Although direct literature detailing the use of this compound in this specific application is not available, its chemical structure makes it a candidate for a specialty comonomer. The presence of ether groups could influence the thermal degradation behavior during stabilization, potentially offering a way to control the cyclization reactions and enhance the properties of the resulting carbon fiber. nih.gov

Theoretical and Computational Investigations of 3 Methoxy 2 Methoxymethyl Acrylonitrile

Stereochemical and Regiochemical Prediction in Chemical Transformations

Many chemical reactions can result in multiple products, particularly when new stereocenters or different constitutional isomers are formed. Computational chemistry offers powerful tools to predict the stereochemical and regiochemical outcomes of reactions involving 3-Methoxy-2-(methoxymethyl)acrylonitrile.

By calculating the energies of the transition states leading to different products, it is possible to determine the most likely reaction pathway. The product that is formed via the lowest energy transition state is generally the one that is favored kinetically. This predictive capability is invaluable for designing selective syntheses and avoiding the formation of unwanted byproducts.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical and chemical properties. This compound possesses several rotatable bonds, allowing it to adopt various conformations. chemscene.com

A detailed conformational analysis, typically performed using molecular mechanics or quantum chemical methods, would identify the most stable conformers and the energy barriers between them. ufms.brresearchgate.net This analysis would also shed light on the nature of intramolecular interactions, such as hydrogen bonds or steric repulsions, that govern the conformational preferences of the molecule. Understanding the conformational landscape is crucial as the reactivity of a molecule can be dependent on the population of its reactive conformers.

Derivatives and Analogues of 3 Methoxy 2 Methoxymethyl Acrylonitrile

Synthesis and Reactivity of Related Methoxy-Substituted Acrylonitrile (B1666552) Derivatives

The synthesis of methoxy-substituted acrylonitrile derivatives can be achieved through various chemical transformations. One common approach involves the reaction of nitriles with alcohols in the presence of a catalyst. For instance, 3-alkoxy-acrylonitriles can be prepared by reacting optionally substituted aliphatic nitriles with carbon monoxide and an alcohol. This process occurs without the isolation of the intermediate α-formyl alkali metal or alkaline earth metal salts of the nitriles. google.com The use of tertiary amines or quaternary ammonium (B1175870) salts as catalysts can enhance the selectivity and yield of this reaction. google.com

The reactivity of these trisubstituted alkenes, which are often electron-poor, is a key aspect of their chemical behavior. snnu.edu.cnrsc.org The presence of electron-withdrawing groups, such as the nitrile and methoxy (B1213986) groups, activates the double bond, making it susceptible to nucleophilic attack. snnu.edu.cnlibretexts.org The stereoselectivity of reactions involving these derivatives is an important consideration, with both E and Z isomers being accessible through different synthetic strategies. nih.govnih.gov For example, the addition of phenols to propiolonitriles can yield (Z)-3-aryloxy-acrylonitriles with high stereoselectivity when promoted by sodium carbonate. rsc.org

The reactivity of methoxy-substituted acrylonitriles also extends to cycloaddition reactions and other transformations that allow for the construction of more complex molecular architectures. mdpi.comnsf.gov The methoxy group itself can influence the reactivity and properties of the molecule. Studies on other methoxy-substituted compounds have shown that this group can significantly alter biological activity, although the effect is not always predictable. nih.gov

Functionalized Analogues with Diverse Alkoxymethyl Groups

The synthesis of functionalized analogues of 3-methoxy-2-(methoxymethyl)acrylonitrile can be achieved by introducing a variety of alkoxymethyl groups. A general method for preparing 3-alkoxy-acrylonitriles involves the reaction of an aliphatic nitrile with carbon monoxide and an alcoholate in the presence of a halogen compound. google.com This method allows for the incorporation of diverse alkyl or alkenyl groups into the final product.

For instance, the reaction can be carried out with different alcoholates, leading to the corresponding alkoxy-substituted acrylonitriles. The choice of the halogen compound (R³-Hal) further diversifies the potential substituents. google.com This synthetic flexibility enables the creation of a library of analogues with varying alkoxymethyl side chains.

The table below illustrates the potential for generating diverse functionalized analogues based on the general synthetic method described in patent EP0087585B1. google.com

| Starting Nitrile (R-CH₂-CN) | Alcoholate (M(OR²)m) | Halogen Compound (R³-Hal) | Potential Product (Analogue) |

| Acetonitrile (B52724) | Sodium Ethoxide | Ethyl Chloride | 3-Ethoxy-2-(ethyl)acrylonitrile |

| Butyronitrile | Sodium Ethoxide | Ethyl Chloride | 3-Ethoxy-2-(ethyl)butyronitrile |

| Acetonitrile | Sodium Methoxide (B1231860) | Benzyl Chloride | 3-Methoxy-2-(benzyl)acrylonitrile |

| Propanenitrile | Potassium tert-Butoxide | Methyl Iodide | 3-tert-Butoxy-2-(methyl)propanenitrile |

This table demonstrates the modularity of the synthesis, allowing for systematic variation of the alkoxymethyl and other substituent groups to explore their impact on the properties and reactivity of the resulting acrylonitrile derivatives.

Role of Derivatives as Synthetic Intermediates for Complex Molecular Scaffolds

Derivatives of this compound serve as valuable synthetic intermediates for the construction of more complex molecular scaffolds. mdpi.com The presence of multiple functional groups—the nitrile, the double bond, and the methoxy groups—provides several reaction sites for further chemical transformations.

One significant application is in the synthesis of heterocyclic compounds. For example, acrylonitrile derivatives can undergo cycloaddition reactions to form various ring systems. mdpi.com An instance of this is the reaction of substituted acrylonitrile analogs with sodium azide (B81097) and ammonium chloride to produce substituted-2H-1,2,3-triazole analogs. mdpi.com

Furthermore, the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, can be employed with acrylonitrile derivatives to build more elaborate structures. For example, the reaction between 5-(hydroxymethyl)furfural and malononitrile, catalyzed by Mg(OH)₂, produces acrylonitrile functionalized hydroxymethylfurfural derivatives. academie-sciences.fr These products can then be subjected to further reactions to create even more complex molecules. academie-sciences.fr

The table below summarizes some of the complex molecular scaffolds that can be synthesized from acrylonitrile derivatives.

| Acrylonitrile Derivative | Reagents | Resulting Molecular Scaffold |

| Substituted Acrylonitrile Analogs | NaN₃, NH₄Cl | Substituted-2H-1,2,3-triazoles mdpi.com |

| 5-(Hydroxymethyl)furfural, Malononitrile | Mg(OH)₂ | Acrylonitrile functionalized hydroxymethylfurfural academie-sciences.fr |

| (E)-3-Aryloxy-acrylonitriles | Palladium catalyst | 3-Cyanobenzofurans rsc.org |

Methodological Considerations in Research on 3 Methoxy 2 Methoxymethyl Acrylonitrile

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

The unambiguous identification and structural confirmation of 3-Methoxy-2-(methoxymethyl)acrylonitrile, with the chemical formula C₆H₉NO₂, relies heavily on a combination of spectroscopic methods. nih.gov These techniques provide detailed information about the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. Both ¹H and ¹³C NMR are critical. In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the two methoxy (B1213986) groups, the methoxymethyl protons, and the vinylic proton. The chemical shifts and coupling constants of these protons would provide definitive evidence for the E/Z stereochemistry of the double bond. For instance, the vinylic proton's chemical shift would be influenced by the neighboring nitrile and methoxy groups.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for assigning the ¹H and ¹³C signals unequivocally. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the complete molecular framework.

Infrared (IR) spectroscopy offers crucial information about the functional groups present in this compound. The characteristic strong absorption band for the nitrile (C≡N) group is expected in the region of 2210-2240 cm⁻¹. The C=C double bond of the acrylonitrile (B1666552) backbone would show a stretching vibration around 1600-1680 cm⁻¹, and the C-O-C stretching of the ether linkages would appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would correspond to the molecular weight of this compound (127.14 g/mol ). nih.gov Analysis of the fragmentation pattern can further confirm the structure by identifying characteristic losses of fragments such as methoxy or methoxymethyl groups.

Table 1: Representative Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency / m/z |

| ¹H NMR | Vinylic Proton (-CH=) | δ 6.5-7.5 ppm |

| Methoxymethyl Protons (-CH₂OCH₃) | δ 4.0-4.5 ppm | |

| Methoxy Protons (-OCH₃) | δ 3.5-4.0 ppm | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | δ 115-125 ppm |

| Vinylic Carbons (-C=C-) | δ 100-150 ppm | |

| Methoxymethyl Carbon (-CH₂O-) | δ 60-70 ppm | |

| Methoxy Carbon (-OCH₃) | δ 50-60 ppm | |

| IR | Nitrile Stretch (C≡N) | 2210-2240 cm⁻¹ |

| Alkene Stretch (C=C) | 1600-1680 cm⁻¹ | |

| Ether Stretch (C-O-C) | 1000-1300 cm⁻¹ | |

| MS | Molecular Ion [M]⁺ | m/z 127 |

Advanced Chromatographic and Separation Methodologies for Reaction Mixtures

The synthesis of this compound often results in a complex mixture containing starting materials, intermediates, byproducts, and the desired product. Therefore, high-resolution chromatographic techniques are essential for both the analysis and purification of the target compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of reaction progress and for the purification of this compound. Reversed-phase HPLC, using a C18 or similar nonpolar stationary phase with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), is typically effective for separating compounds of this polarity. The inclusion of a UV detector is suitable for this compound due to the presence of the carbon-carbon double bond conjugated with the nitrile group, which provides a chromophore that absorbs in the UV region. For preparative separations, scaling up the analytical method to a preparative or semi-preparative HPLC system allows for the isolation of the pure compound in larger quantities.

Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another valuable technique, particularly for assessing the purity of the final product and for identifying volatile impurities. The choice of the GC column is critical, with polar columns (e.g., those with a polyethylene (B3416737) glycol or cyano-functionalized stationary phase) often providing better separation for polar analytes like this compound.

Table 2: Exemplary Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

| Analytical HPLC | C18 (e.g., 4.6 x 250 mm, 5 µm) | Gradient of Acetonitrile/Water | UV at 210 nm |

| Preparative HPLC | C18 (e.g., 21.2 x 250 mm, 10 µm) | Isocratic or Gradient Acetonitrile/Water | UV at 210 nm |

| Analytical GC | Capillary Column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) | Helium | FID or MS |

In Situ Reaction Monitoring Techniques in Synthetic Development

The development of efficient and robust synthetic routes for this compound benefits immensely from the use of in situ reaction monitoring techniques. These methods provide real-time information about the reaction progress, allowing for rapid optimization of reaction parameters such as temperature, catalyst loading, and reaction time.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful technique for monitoring the synthesis of this compound. nih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentrations of key reactants, intermediates, and the product can be tracked over time. For example, the disappearance of the starting material's characteristic IR bands and the appearance of the product's nitrile and alkene stretches can be monitored in real-time. This data allows for the determination of reaction kinetics and the identification of reaction endpoints without the need for manual sampling and offline analysis.

In situ NMR spectroscopy can also be employed for detailed mechanistic studies, providing a wealth of structural information as the reaction progresses. While less common for routine monitoring due to the complexity and cost of the equipment, it can be invaluable for identifying transient intermediates and understanding complex reaction pathways.

The application of these in situ techniques leads to a more profound understanding of the reaction mechanism, facilitates process optimization, and ensures consistent product quality, which are all critical aspects of modern chemical process development.

Conclusion and Future Research Perspectives

Summary of Synthetic and Reaction Efficacies of 3-Methoxy-2-(methoxymethyl)acrylonitrile

The synthesis of this compound is efficiently achieved through a two-step process starting from readily available precursors. The synthetic pathway involves the formylation of 3-methoxypropionitrile followed by methylation. Specifically, 3-methoxypropionitrile is reacted with an acylating agent like ethyl formate in the presence of a strong base such as sodium methoxide (B1231860). This reaction yields a formylated intermediate sodium salt. Subsequent treatment of this salt with a methylating agent, for instance, dimethyl sulfate (B86663), leads to the formation of this compound google.compatsnap.com.

From a reactivity standpoint, this compound serves as a valuable intermediate in the synthesis of heterocyclic compounds. Its primary documented application is in the construction of pyrimidine (B1678525) rings. The compound undergoes condensation with amidine derivatives, such as ethenylamidine hydrochloride, to form substituted pyrimidines google.compatsnap.com. This reactivity highlights the utility of this compound as a building block in medicinal chemistry, particularly in the synthesis of analogues of Vitamin B1 and thiamine phosphoric acid esters caymanchem.com. The presence of the acrylonitrile (B1666552) moiety, coupled with the methoxy (B1213986) and methoxymethyl groups, provides multiple reactive sites for further chemical transformations.

Identification of Untapped Synthetic Potential and Novel Transformations

While the current synthetic applications of this compound are focused on pyrimidine synthesis, its molecular structure suggests a broader, largely untapped synthetic potential. The electron-withdrawing nature of the nitrile group, combined with the electron-donating effect of the methoxy group, creates a polarized double bond, making it susceptible to a variety of nucleophilic and cycloaddition reactions.

Untapped Synthetic Reactions:

Michael Addition: The activated double bond is a prime candidate for Michael addition reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This could lead to the synthesis of a diverse array of functionalized propionitrile derivatives, which are valuable intermediates in organic synthesis.

Cycloaddition Reactions: The acrylonitrile moiety can participate as a dienophile in Diels-Alder reactions with various dienes, opening pathways to complex cyclic and polycyclic structures. Furthermore, [3+2] cycloaddition reactions with azides or nitrile oxides could be explored for the synthesis of novel heterocyclic systems like triazoles and isoxazoles.

Reduction of the Nitrile Group: The selective reduction of the nitrile group to an amine would yield a functionalized allylic amine. This transformation would provide a versatile building block for the synthesis of alkaloids and other nitrogen-containing bioactive molecules.

Hydrolysis of the Nitrile Group: Hydrolysis of the nitrile to a carboxylic acid or an amide would introduce another valuable functional group, expanding the range of possible derivatives and their potential applications.

The presence of two ether linkages also offers opportunities for selective cleavage and functional group interconversion, further enhancing the synthetic utility of this compound.

Outlook on Future Directions in Applied Research and Material Innovation

The established role of this compound as a precursor to pyrimidine-based pharmaceuticals suggests that a primary focus of future applied research should remain in the realm of medicinal chemistry. The exploration of its use in the synthesis of novel heterocyclic scaffolds for drug discovery is a promising avenue. Given the importance of pyrimidine derivatives as kinase inhibitors and in other therapeutic areas, synthesizing a library of analogues based on this building block could lead to the discovery of new drug candidates chemeo.com.

Beyond pharmaceuticals, the unique substitution pattern of this compound makes it an interesting candidate for materials science applications.

Potential Areas for Material Innovation:

Polymer Chemistry: Acrylonitrile-containing monomers are fundamental in the production of various polymers. The functional groups on this compound could be exploited to synthesize specialty polymers with tailored properties. For instance, the methoxy groups could enhance solubility or act as sites for post-polymerization modification. These polymers could find applications as functional coatings, membranes, or in the development of advanced resins.

Organic Electronics: The donor-acceptor nature of the molecule, with the electron-donating methoxy group and electron-withdrawing nitrile group, is a feature often sought in materials for organic electronics. While the current structure may not be sufficiently conjugated, it could serve as a modifiable scaffold for the development of new organic semiconductors or components for dye-sensitized solar cells.

Future research should also focus on developing greener and more sustainable synthetic methodologies for this compound and its derivatives, potentially exploring catalytic and biocatalytic approaches to further enhance its appeal for industrial applications. A thorough investigation into its photophysical properties could also unveil unforeseen applications in areas such as fluorescent probes or photoresponsive materials.

Q & A

Q. What are the established synthetic routes for 3-Methoxy-2-(methoxymethyl)acrylonitrile, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution and acrylonitrile intermediate formation. A common approach involves reacting acetonitrile derivatives with methoxy-containing precursors under basic conditions (e.g., sodium hydride) to promote deprotonation and nucleophilic attack . For example, analogous acrylonitrile derivatives are synthesized by treating carbonyl intermediates with carbon disulfide and methyl iodide to introduce thioether groups, followed by purification via column chromatography . Optimization includes controlling reaction temperature (typically 0–5°C for exothermic steps) and stoichiometric ratios of methyl iodide to intermediates. Catalytic dehydration using solid acids like TiO₂, as reported for acrylonitrile production from 3-hydroxypropionic acid derivatives, may also enhance yield .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm methoxy group integration (δ 3.2–3.5 ppm for OCH₃) and acrylonitrile backbone (C≡N stretch at ~2200 cm⁻¹ in IR) .

- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and bond angles. For example, related acrylonitrile derivatives show C–C bond lengths of 1.34–1.38 Å and C≡N bond lengths of 1.15 Å .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) using crystallographic data, aiding in understanding packing efficiency .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) elucidate the reactivity and bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, acrylonitrile derivatives exhibit LUMO energies near -1.5 eV, indicating susceptibility to nucleophilic attack .

- Molecular Docking: Screen against microbial enzyme targets (e.g., E. coli DNA gyrase) to predict antimicrobial activity. Use AutoDock Vina with flexible ligand docking parameters (grid size: 60 × 60 × 60 Å; exhaustiveness: 100) .

- MD Simulations: Assess stability in biological membranes using GROMACS with lipid bilayer models (e.g., POPC) and 100-ns trajectories .

Q. What experimental and theoretical strategies address contradictions in reaction kinetics or spectroscopic data?

Methodological Answer:

- Multi-Method Validation: Cross-validate NMR/IR data with computational predictions (e.g., Gaussian-calculated IR spectra) to resolve peak assignments .

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .

- In Situ Monitoring: Use ReactIR or HPLC-MS to track intermediate formation and reconcile discrepancies between theoretical and observed yields .

Q. How do structural modifications (e.g., methoxy positioning) influence the compound’s physicochemical properties?

Methodological Answer:

- QSPR Modeling: Correlate substituent effects (e.g., Hammett σ values) with logP and solubility using partial least squares regression .

- Thermogravimetric Analysis (TGA): Measure thermal stability (decomposition onset ~216°C, as per boiling point data) to assess suitability for high-temperature reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods due to potential acrylonitrile-related toxicity (LC₅₀: 333 ppm in rats) .

- Waste Management: Neutralize nitrile waste with alkaline hypochlorite (pH >10) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.